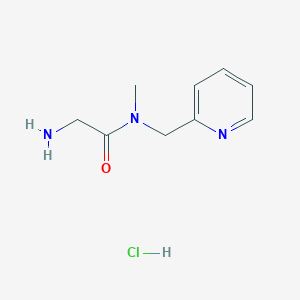

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride

Beschreibung

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of an amino group, a methyl group, and a pyridin-2-ylmethyl group attached to an acetamide backbone

Eigenschaften

IUPAC Name |

2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-12(9(13)6-10)7-8-4-2-3-5-11-8;/h2-5H,6-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIPFJMCAGZVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=N1)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction of 2-Aminopyridine with N-Methylacetamide Derivatives

The most widely reported method involves condensing 2-aminopyridine with N-methylacetamide precursors. A representative procedure from EvitaChem () utilizes bromoketones as intermediates:

- Step 1 : 2-Aminopyridine reacts with bromoacetyl bromide in dichloromethane at 0–5°C to form 2-(bromoacetamido)pyridine.

- Step 2 : N-Methylation using methyl iodide in the presence of potassium carbonate yields N-methyl-N-(pyridin-2-ylmethyl)acetamide.

- Step 3 : Amination with aqueous ammonia at 60°C introduces the primary amino group.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Temperature (Step 1) | 0–5°C | |

| Catalyst (Step 2) | K₂CO₃ | |

| Yield (Overall) | 68–72% |

This method prioritizes cost-effectiveness but faces limitations in regioselectivity, often requiring chromatographic purification to isolate the desired product.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave (MW) irradiation significantly reduces reaction times. A patent by describes a two-step MW protocol:

- Step 1 : 2-Pyridinecarboxaldehyde reacts with methylamine in ethanol under MW (300 W, 100°C, 15 min) to form an imine intermediate.

- Step 2 : Reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol yields the free base, followed by HCl gas treatment to form the hydrochloride salt.

Advantages :

- Time efficiency : Total synthesis time <2 hours vs. 24–72 hours for classical methods.

- Improved yield : 82–89% due to reduced side reactions.

Catalytic Reductive Amination

Palladium-Catalyzed Hydrogenation

A patent () details a method using Pd/C catalysis for direct reductive amination:

- Step 1 : Condensation of 2-pyridinecarboxaldehyde with methylacetamide in toluene forms a Schiff base.

- Step 2 : Hydrogenation under H₂ (3 atm) with 5% Pd/C at 50°C for 6 hours produces the secondary amine.

- Step 3 : Salt formation via HCl/diethyl ether precipitation.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 5 wt% Pd/C | |

| Pressure | 3 atm H₂ | |

| Yield | 75% |

This method avoids harsh alkylating agents but requires stringent control over hydrogen pressure to prevent over-reduction.

Hydrochloride Salt Formation

Acidic Precipitation Techniques

Conversion to the hydrochloride salt is critical for solubility and stability. A standardized approach involves:

- Dissolving the free base in anhydrous diethyl ether.

- Slowly adding HCl gas until pH <2.0.

- Filtering the precipitate and washing with cold ether.

Challenges :

- Hygroscopicity : The salt readily absorbs moisture, necessitating storage under inert gas.

- Purity : Residual solvents like dichloromethane must be <0.1% (ICH guidelines).

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆): δ 8.45 (d, 1H, pyridine-H), 3.72 (s, 2H, CH₂), 2.98 (s, 3H, N-CH₃).

- IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (NH bend).

- HPLC : Purity >98% using a C18 column (ACN/H₂O, 0.1% TFA).

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Classical Condensation | 68–72% | 24–72h | Low | Moderate |

| Microwave-Assisted | 82–89% | 1–2h | High | High |

| Catalytic Hydrogenation | 75% | 6h | Medium | Low |

Recommendations :

- Lab-scale : Microwave methods for rapid screening.

- Industrial-scale : Classical condensation with process optimization for cost efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with acetamides. Recent studies have demonstrated efficient synthetic routes that employ mild reaction conditions, yielding high purity products suitable for further functionalization. For instance, a chemodivergent synthesis approach allows for the production of N-(pyridin-2-yl)amides, which are crucial intermediates in drug development .

Table 1: Synthesis Overview

Antimicrobial Properties

Research indicates that compounds similar to 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride exhibit notable antimicrobial activity. Studies have shown effectiveness against various pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from moderate to low levels depending on structural modifications .

Cytotoxic Effects

Investigations into the cytotoxicity of this compound reveal promising results against cancer cell lines. For example, derivatives have demonstrated selective toxicity towards human cancer cells while sparing normal cells, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways linked to diseases. Preliminary studies suggest that it can inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative disease contexts .

Therapeutic Applications

Due to its unique chemical structure, this compound is being explored for various therapeutic applications:

- Anticancer Agents : Its ability to selectively target cancer cells positions it as a candidate for drug development aimed at treating different types of cancer.

- Antimicrobial Agents : The compound's efficacy against bacterial strains makes it a potential candidate for developing new antibiotics.

- Neurological Disorders : As an acetylcholinesterase inhibitor, it may offer therapeutic benefits in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

Recent literature has documented several case studies highlighting the effectiveness of this compound:

- A study published in the Royal Society of Chemistry demonstrated the successful synthesis of N-(pyridin-2-yl)amides with significant biological activity, underscoring the importance of structural variations in enhancing efficacy .

- Another investigation focused on the antimicrobial evaluation of related compounds showed promising results against resistant bacterial strains, indicating potential clinical applications .

Wirkmechanismus

The mechanism of action of 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-N,N-dimethylacetamide hydrochloride: This compound shares a similar structure but with two methyl groups instead of one methyl and one pyridin-2-ylmethyl group.

N-(Pyridin-2-ylmethyl)acetamide hydrochloride: Similar but lacks the amino group, affecting its reactivity and applications.

Uniqueness

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biologische Aktivität

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₀N₂O·HCl. It is characterized by the presence of a pyridine ring, which is known to enhance the biological activity of compounds through various interactions with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by forming stable complexes that block active sites, thereby preventing substrate binding. This mechanism is common among many bioactive compounds derived from amides and pyridine derivatives .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : The compound has been investigated for its anticancer effects, showing promise in inhibiting the growth of cancer cell lines through mechanisms that induce apoptosis and cell cycle arrest .

- Neuroprotective Effects : Some studies suggest neuroprotective qualities, potentially useful in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study on the cytotoxic effects of this compound on A431 human epidermoid carcinoma cells revealed an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin. The compound induced G2/M phase arrest and promoted apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

In a series of tests against Gram-positive and Gram-negative bacteria, the compound showed significant inhibition zones in agar diffusion assays. Its effectiveness was comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Safety and Toxicology

Preliminary toxicity studies have indicated that this compound exhibits low acute toxicity in animal models. Doses up to 2000 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride with high purity and yield?

- Methodological Answer : A multi-step synthesis involving substitution, reduction, and condensation reactions is recommended. For example, pyridinylmethanol derivatives can undergo nucleophilic substitution under alkaline conditions to form intermediates, followed by reduction (e.g., iron powder in acidic conditions) to generate amine precursors. Condensation with acetamide derivatives using coupling agents like EDCI or DCC can yield the target compound. Reaction monitoring via TLC and purification via recrystallization or column chromatography is critical for purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the methyl, pyridinyl, and acetamide moieties. For example, the pyridine ring protons typically resonate at δ 7.5–8.5 ppm, while methyl groups appear at δ 2.0–3.0 ppm .

- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the pyridinylmethyl and acetamide groups. SHELX programs are robust for handling high-resolution data and twinned crystals .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC:

- pH Stability : Prepare buffers (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Monitor degradation products via peak area changes.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions.

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological or antimicrobial targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like κ-opioid receptors (similar to ICI 199,441, a structurally related κ agonist ). Focus on hydrogen bonding with pyridine nitrogen and hydrophobic interactions with the methyl group.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments.

Q. What strategies resolve contradictions in pharmacological data across in vitro and in vivo studies?

- Methodological Answer :

- Dose-Response Analysis : Compare EC values in cell-based assays (e.g., cAMP inhibition) versus behavioral assays in animal models. Adjust for bioavailability differences using PK/PD modeling.

- Metabolite Profiling : Identify active metabolites via LC-MS/MS, as discrepancies may arise from prodrug activation or off-target effects .

Q. How can researchers design experiments to differentiate between stereoisomers or polymorphs of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak column with a hexane/isopropanol mobile phase to separate enantiomers.

- PXRD : Compare experimental X-ray diffraction patterns with predicted spectra from Mercury software to identify polymorphic forms.

Data Analysis and Validation

Q. What statistical approaches are recommended for validating reproducibility in dose-response experiments?

- Methodological Answer :

- Bland-Altman Analysis : Assess agreement between technical replicates.

- ANOVA with Tukey’s HSD : Identify significant differences across treatment groups. Use R or GraphPad Prism for analysis.

Q. How to address inconsistencies in crystallographic data refinement for this compound?

- Methodological Answer :

- Twinned Data : Use SHELXD for initial phasing and SHELXL for refinement. Apply the TWIN command and HKLF5 format for handling twinning .

- Disorder Modeling : For flexible pyridinylmethyl groups, refine occupancy factors and apply restraints to bond distances.

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.